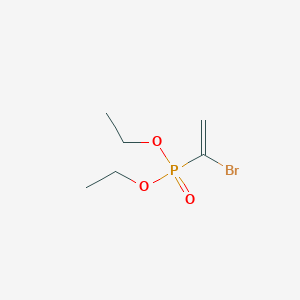
Phosphonic acid, (1-bromoethenyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-bromoethenyl)-, diethyl ester is an organophosphorus compound with the molecular formula C6H12BrO3P and a molecular weight of 243.04 g/mol . This compound is characterized by the presence of a phosphonic acid group, a bromoethenyl group, and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-bromoethenyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 1-bromo-1-ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-bromoethenyl)-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromoethenyl group can yield different products depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .
Applications De Recherche Scientifique
Phosphonic acid, (1-bromoethenyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-bromoethenyl)-, diethyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-chloroethenyl)-, diethyl ester
- Phosphonic acid, (1-fluoroethenyl)-, diethyl ester
- Phosphonic acid, (1-iodoethenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-bromoethenyl)-, diethyl ester is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen groups, such as chloro, fluoro, and iodo derivatives .
Propriétés
Numéro CAS |
38318-52-4 |
|---|---|
Formule moléculaire |
C6H12BrO3P |
Poids moléculaire |
243.04 g/mol |
Nom IUPAC |
1-bromo-1-diethoxyphosphorylethene |
InChI |
InChI=1S/C6H12BrO3P/c1-4-9-11(8,6(3)7)10-5-2/h3-5H2,1-2H3 |
Clé InChI |
SQMBBBWHQORDNI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


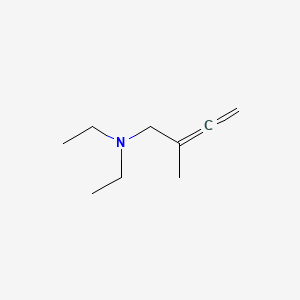

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
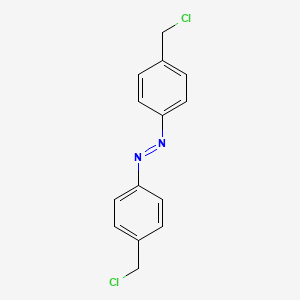
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
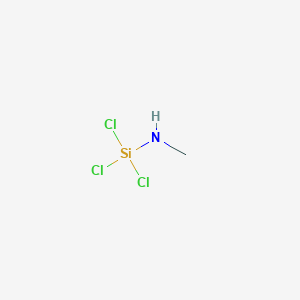

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)

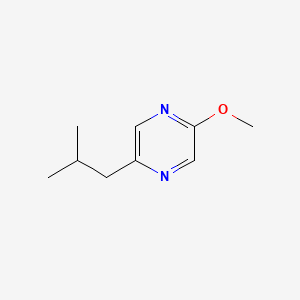
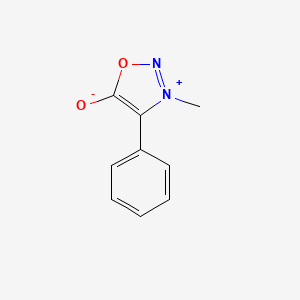
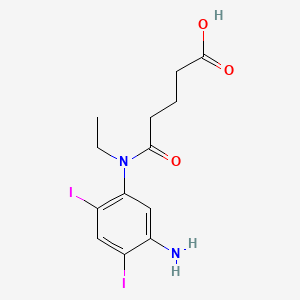
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

